molecular formula C16H20N2O3 B2372178 N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361720-35-4

N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2372178
CAS RN: 2361720-35-4
M. Wt: 288.347
InChI Key: XIMFURINLWZLIM-UHFFFAOYSA-N
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Description

“N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide” is a chemical compound. It is a derivative of benzoxazepine . Benzoxazepine derivatives have been synthesized and characterized using various methods .


Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines . A novel 4,5-dihydro- 3H -spiro [1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N -benzylpiperidone .


Molecular Structure Analysis

The single-crystal X-ray structures of various benzoxazepine derivatives have been discussed . These include 2,2-dimethyl-4- [ (E)-2- (4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01), 4- [ (E)-2- (2-chlorophenyl)ethenyl] -2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05), 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11), and 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12) .


Chemical Reactions Analysis

The preparation of 4,5-dihydro-1-benzoxepin-3 (2 H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds are reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4 (5 H)-one to give an acrylamide readily occurs when N -alkylation is attempted .

Mechanism of Action

The compounds have been evaluated for their anticancer properties in breast cancer cells . 4- [ (E)-2- (2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells with RS03 being the most potent compound . Upon further investigation, it was found that RS03 and RS12 induced cell cycle arrest in the G2/M phase and display limited toxicity against the noncancerous breast cell line, MCF-10A .

properties

IUPAC Name

N-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-15(19)17(4-2)12-16(20)18-9-10-21-14-8-6-5-7-13(14)11-18/h3,5-8H,1,4,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFURINLWZLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOC2=CC=CC=C2C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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